4-fluoro-N-(3-propoxyphenyl)benzamide
Description
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-fluoro-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
GTPQWHBSPBVBKE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Carboxylic Acid Activation
The most direct route involves coupling 4-fluorobenzoic acid with 3-propoxyaniline using activating agents. T3P (propylphosphonic anhydride) is highlighted as a superior coupling reagent due to its efficiency in forming amides without racemization . In a representative procedure:
-
4-Fluorobenzoic acid (1.0 eq) and 3-propoxyaniline (1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF).
-
T3P (1.5 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .
-
The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1).
Key Advantages :
Acid Chloride Route
Converting 4-fluorobenzoic acid to its acid chloride prior to amide formation enhances reactivity. This method is detailed in patents describing benzamide syntheses :
-
4-Fluorobenzoyl chloride is prepared by treating 4-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux for 2 hours .
-
The acid chloride is then reacted with 3-propoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C .
-
The product is isolated via filtration and recrystallized from isopropyl alcohol .
Optimization Notes :
One-Pot Protection and Coupling
A cost-effective "one-pot" strategy integrates benzyl protection and amide formation, as demonstrated in CN102358723A :
-
4-Hydroxybenzaldehyde is protected with benzyl chloride instead of benzyl bromide, reducing costs .
-
The protected aldehyde is condensed with 4-fluoroaniline in the presence of K₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
-
The intermediate is oxidized to the carboxylic acid and coupled with 3-propoxyaniline using T3P .
Table 1: Comparative Yields of One-Pot vs. Stepwise Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, as shown in PMC10263210 :
-
4-Fluorobenzoic acid and 3-propoxyaniline are mixed in DMF with HATU as the coupling agent.
-
The mixture is irradiated at 120°C for 15 minutes, achieving 94% conversion .
-
Purification via flash chromatography yields 91% pure product.
Advantages :
Catalytic Hydrogenation of Nitriles
Although less common, nitrile intermediates can be hydrogenated to amides. A patent describes using Raney nickel under H₂ pressure :
-
4-Fluorobenzonitrile is reacted with 3-propoxyaniline in ethanol at 80°C for 6 hours.
-
The mixture is hydrogenated at 50 psi H₂ for 12 hours, yielding 75% of the target amide .
Limitations :
-
Requires specialized equipment for high-pressure reactions.
-
Risk of over-reduction to amines.
Solvent and Temperature Optimization
Critical parameters from WO2016058896A1 and US4626601A include:
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency .
-
Temperature : Reactions proceed optimally at 20–25°C; lower temperatures reduce side reactions .
Table 2: Solvent Impact on Amide Yield
Scalability and Industrial Feasibility
The one-pot method and T3P-mediated coupling are most viable for industrial scale-up due to:
Q & A
Q. Optimization parameters :
- pH control : Excess base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction forward.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and bond lengths/angles. For analogous compounds, monoclinic space groups (e.g., P2₁/n) are common, with unit cell parameters such as a = 14.094 Å, b = 7.248 Å, and β = 105.1° .
- Spectroscopy :
- ¹⁹F NMR : Confirms fluorine substitution (δ ≈ -115 ppm for para-fluoro groups) .
- FT-IR : Amide C=O stretch observed at ~1650–1680 cm⁻¹; N-H stretch at ~3300 cm⁻¹ .
Advanced: How do intermolecular interactions influence the crystal packing of this compound?
Answer:
Hydrogen bonds and van der Waals interactions dictate packing:
- N-H···O hydrogen bonds : Link amide groups between adjacent molecules, forming 1D chains (bond length ≈ 2.57–2.59 Å) .
- C-H···π interactions : Aromatic stacking between fluorophenyl and propoxyphenyl rings stabilizes layered structures .
- Role of fluorine : The electronegative F atom participates in weak F···H-C contacts (2.98–3.10 Å), contributing to dense packing (calculated density ~1.40–1.66 g/cm³) .
Q. Methodological validation :
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 12% H···F contacts, 45% H···O/N) .
- DFT calculations : Optimize molecular geometry and predict electrostatic potential surfaces to validate experimental hydrogen-bonding patterns .
Advanced: How can computational methods resolve contradictions between experimental and theoretical structural data?
Answer:
Discrepancies often arise in bond angles or dihedral deviations. Strategies include:
- DFT benchmarking : Compare B3LYP/6-311++G(d,p)-optimized structures with SC-XRD data. For example, dihedral angles between aromatic rings may differ by <5° due to crystal-packing forces .
- Molecular dynamics (MD) simulations : Model thermal motion effects (e.g., anisotropic displacement parameters) to reconcile differences in experimental vs. calculated bond lengths .
- Rietveld refinement : Adjust atomic positions in powder diffraction data using software like SHELXL (R₁ < 0.06 for high-quality fits) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Answer:
- Pharmacophore modeling : Identify critical groups (e.g., fluoro substituent, propoxy chain) for target binding. Analog studies show fluorine enhances lipophilicity (logP ≈ 3.5) and metabolic stability .
- Enzyme inhibition assays : Test against kinases or receptors (e.g., EGFR) using fluorescence polarization or SPR. IC₅₀ values correlate with substituent electronic effects (Hammett σ constants) .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The propoxy group may occupy hydrophobic pockets, while the amide forms H-bonds with catalytic residues .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-DAD/MS : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.1% threshold). Retention times correlate with logD values .
- Elemental analysis : Validate C, H, N, F content within ±0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) and hydrate content (e.g., monohydrate loss at ~100°C) .
Advanced: How can synthetic byproducts or polymorphs be characterized and mitigated?
Answer:
- LC-MS/MS : Identify byproducts (e.g., unreacted aniline or hydrolyzed ester intermediates) via fragmentation patterns .
- Powder XRD : Detect polymorphs (e.g., Form I vs. Form II) by comparing experimental diffraction patterns with simulated data from Mercury software .
- Recrystallization optimization : Use solvent/antisolvent pairs (e.g., ethanol/water) to isolate the desired polymorph. Slow cooling rates (<1°C/min) favor single-crystal growth .
Advanced: What experimental designs address low yields in coupling reactions?
Answer:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., 60°C, 5 mol% DMAP in THF) .
- In situ IR monitoring : Track amide bond formation kinetics to terminate reactions at peak conversion .
- Micellar catalysis : Use TPGS-750-M surfactant in water to improve reagent solubility and reduce side reactions .
Basic: What safety protocols are essential for handling fluorinated benzamides?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods when handling volatile intermediates (e.g., benzoyl chlorides).
- Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal; halogenated waste must be incinerated .
Advanced: How do substituent modifications (e.g., propoxy vs. methoxy) impact physicochemical properties?
Answer:
- LogP calculations : Propoxy (logP ≈ 3.5) increases lipophilicity vs. methoxy (logP ≈ 2.8), enhancing blood-brain barrier penetration .
- Solubility : Ethyl acetate/water partitioning shows propoxy derivatives have lower aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL for methoxy analogs) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals propoxy-substituted compounds melt at ~150°C, 20°C higher than methoxy derivatives due to increased van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
